molecular formula C19H13N5O2S B304535 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl hydrosulfide

5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl hydrosulfide

Cat. No. B304535
M. Wt: 375.4 g/mol
InChI Key: MMFMRRFWVCJETK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl hydrosulfide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Mechanism of Action

The mechanism of action of 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl hydrosulfide is not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the NF-κB pathway, which plays a significant role in inflammation.
Biochemical and Physiological Effects:
Studies have shown that 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl hydrosulfide can induce apoptosis in cancer cells and inhibit the NF-κB pathway, which plays a significant role in inflammation. It has also been shown to have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl hydrosulfide in lab experiments is its potential as an anticancer agent. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity.

Future Directions

There are several future directions for research on 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl hydrosulfide. One of the significant directions is to study its potential use as an anti-inflammatory agent. Another direction is to investigate its potential as a neuroprotective agent. Additionally, studies can be conducted to improve the solubility of this compound in water and to reduce its potential toxicity.
Conclusion:
In conclusion, 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl hydrosulfide is a chemical compound that has potential applications in various fields of research. It has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. Future research can be conducted to investigate its potential as an anti-inflammatory and neuroprotective agent and to improve its solubility and reduce its potential toxicity.

Synthesis Methods

The synthesis of 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl hydrosulfide has been reported in the literature using different methods. One of the methods involves the reaction of 4-methyl-2-phenylfuro[2,3-d]pyrimidine-5-carbaldehyde with 1H-pyrrole-1-carboxylic acid hydrazide in the presence of acetic acid and acetic anhydride to yield the intermediate compound. The intermediate is then reacted with 2-chloro-1,3,4-oxadiazole in the presence of sodium hydride to yield the final product.

Scientific Research Applications

5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl hydrosulfide has been studied for its potential applications in various fields of research. One of the significant applications is in the field of cancer research. Studies have shown that this compound has anticancer properties and can induce apoptosis in cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and for its neuroprotective effects.

properties

Product Name

5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl hydrosulfide

Molecular Formula

C19H13N5O2S

Molecular Weight

375.4 g/mol

IUPAC Name

5-(4-methyl-2-phenyl-5-pyrrol-1-ylfuro[2,3-d]pyrimidin-6-yl)-3H-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C19H13N5O2S/c1-11-13-14(24-9-5-6-10-24)15(18-22-23-19(27)26-18)25-17(13)21-16(20-11)12-7-3-2-4-8-12/h2-10H,1H3,(H,23,27)

InChI Key

MMFMRRFWVCJETK-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(OC2=NC(=N1)C3=CC=CC=C3)C4=NNC(=S)O4)N5C=CC=C5

Canonical SMILES

CC1=C2C(=C(OC2=NC(=N1)C3=CC=CC=C3)C4=NNC(=S)O4)N5C=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.